Biochemical Potency: Ehmt2-IN-2 vs. BIX-01294 and BRD9539
Ehmt2-IN-2 demonstrates sub-100 nM inhibitory activity against EHMT2 in a peptide substrate assay . This potency is at least 17-fold greater than that of BIX-01294 (IC50 = 1.7–1.9 μM) and at least 63-fold greater than that of BRD9539 (IC50 = 6.3 μM) in comparable biochemical assays . The quantitative difference in primary target engagement establishes a clear hierarchy of in vitro potency.
| Evidence Dimension | Biochemical IC50 against EHMT2 (G9a) |
|---|---|
| Target Compound Data | <100 nM (reported as <100 nM for EHMT2 peptide) |
| Comparator Or Baseline | BIX-01294: 1.7–1.9 μM; BRD9539: 6.3 μM |
| Quantified Difference | >17-fold more potent than BIX-01294; >63-fold more potent than BRD9539 |
| Conditions | In vitro peptide substrate methyltransferase assay |
Why This Matters
Higher biochemical potency reduces the required working concentration, potentially minimizing off-target effects in cell-based experiments.
